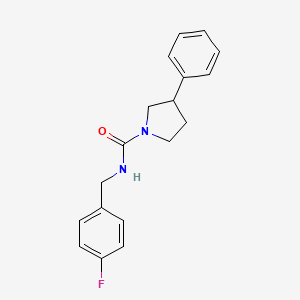
N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCNFFLFOLBRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 4-fluorobenzyl group and a phenyl moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
Research indicates that this compound exhibits inhibitory effects on various biological targets. It has been studied primarily for its role as a potential inhibitor of certain kinases and enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent studies have shown that compounds similar to this compound can inhibit kinases such as Clk1 and Clk4, which are overexpressed in several human tumors. These kinases play crucial roles in pre-mRNA splicing, affecting tumor biology significantly .
Table 1: Inhibitory Activity against Clk Kinases
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Sunitinib | 22 | Non-selective |
| Compound 1b | 28 | Selective |
Antiviral Activity
The compound's structural analogs have been evaluated for their antiviral properties, particularly against rhinoviruses. Substitutions on the phenyl ring have been shown to enhance antiviral potency, indicating that modifications to the structure could lead to improved efficacy against viral infections .
Study on Kinase Inhibition
In a study assessing the efficacy of various pyrrolidine derivatives, this compound was found to exhibit promising activity against Clk kinases. The study employed both in vitro and in vivo models to evaluate the compound's pharmacokinetics and therapeutic potential.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| AUC (ng·min/mL) | TBD |
| Cmax (ng/mL) | TBD |
| T1/2 (hours) | TBD |
| % Bioavailability | TBD |
Research Findings
- In Vitro Studies : Initial screening revealed moderate inhibitory activity against Clk kinases with IC50 values suggesting potential for further optimization.
- In Vivo Studies : Animal models demonstrated favorable pharmacokinetics, with significant reductions in tumor size observed upon administration of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Carboxamide Backbones
N-(4-Methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS 1210367-22-8)
- Structure : Replaces the 4-fluorobenzyl group with a 4-methoxyphenyl substituent.
- Impact: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring.
- Molecular Weight : 296.4 g/mol (vs. ~311.3 g/mol for the fluorinated analog, estimated based on formula differences).
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2)
- Structure : Incorporates a pyridinyl group instead of benzyl and adds a 5-oxo modification to the pyrrolidine ring.
Compounds with Heterocyclic Modifications
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1144436-63-4)
- Structure : Features a 1,3,4-thiadiazole ring in place of the phenyl group.
- Impact : The thiadiazole moiety introduces sulfur-based hydrogen-bonding and π-stacking capabilities, which may improve selectivity for enzymes like human neutrophil elastase .
N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxy-4-pyrimidinyl)-4-piperidinecarboxamide
Pharmacologically Active Analogues
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Piperidine-based carboxamide with a naphthalene substituent.
Comparative Analysis Table
Key Research Findings
- Electronic Effects : Fluorine in the 4-fluorobenzyl group enhances metabolic stability by resisting oxidative degradation compared to methoxy or unsubstituted benzyl groups .
- Heterocyclic Modifications : Thiadiazole or pyridinyl substituents improve target selectivity but may reduce bioavailability due to increased polarity .
- Therapeutic Potential: Piperidine- and pyrrolidine-based carboxamides with aromatic groups show promise in antiviral and enzyme inhibition applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


